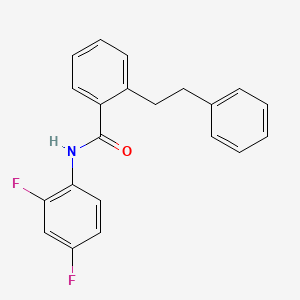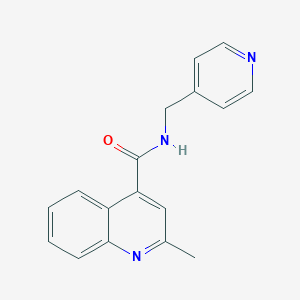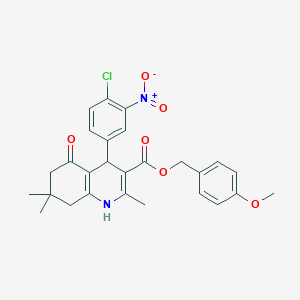
nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone, also known as NAMI-A, is a ruthenium-based compound that has been widely studied for its potential as an anti-cancer agent. This compound has shown promising results in preclinical studies and has been found to be effective against a variety of cancer types.
Applications De Recherche Scientifique
Nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone has been extensively studied for its anti-cancer properties. It has been found to be effective against a variety of cancer types, including lung, breast, colon, and ovarian cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone is not fully understood, but it is thought to involve the inhibition of metalloproteinases and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species and to induce DNA damage in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone in lab experiments is that it is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity, making it a safe compound to use in cell culture and animal studies. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects on human health are not fully understood.
Orientations Futures
There are several future directions for the study of nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone. One direction is to further investigate the mechanism of action of this compound and to identify the specific molecular targets of the compound. Another direction is to explore the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the use of this compound in clinical trials is an important future direction for the development of new cancer treatments.
Conclusion:
This compound is a promising anti-cancer compound that has shown efficacy against a variety of cancer types. Its stable synthesis method, low toxicity, and ability to inhibit the growth and metastasis of cancer cells make it a valuable tool for cancer research. Further investigation into the mechanism of action and clinical application of this compound is needed to fully realize its potential as a cancer treatment.
Méthodes De Synthèse
Nicotinaldehyde (2-mercapto-4-pyrimidinyl)(methyl)hydrazone is synthesized by reacting ruthenium trichloride with 2-mercaptopyrimidine and dimethylformamide in the presence of sodium borohydride. The resulting compound is then reacted with nicotinaldehyde and hydrazine hydrate to produce this compound. This synthesis method has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
6-[methyl-[(E)-pyridin-3-ylmethylideneamino]amino]-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-16(10-4-6-13-11(17)15-10)14-8-9-3-2-5-12-7-9/h2-8H,1H3,(H,13,15,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHHKQNXDSFDLC-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=NC(=S)N1)N=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=NC(=S)N1)/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5136531.png)
![3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
![4-(2,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5136543.png)

![N-[2-(1-methyl-4-piperidinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5136552.png)
![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)

![2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5136568.png)

![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)

![N-[4-(1H-indol-2-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5136602.png)
![2-[2-(dimethylamino)vinyl]-6-methoxy-1-phenyl-1H-indole-3-carbonitrile](/img/structure/B5136625.png)
